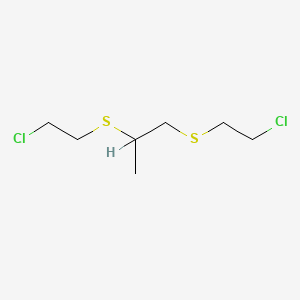

Propane, 1,2-bis((2-chloroethyl)thio)-

Description

Contextualization within Sulfur-Containing Organochlorine Compounds

Propane (B168953), 1,2-bis((2-chloroethyl)thio)- belongs to the broad class of sulfur-containing organochlorine compounds. This classification signifies that its molecular structure contains carbon-sulfur (C-S) and carbon-chlorine (C-Cl) bonds. wikipedia.orgwikipedia.org Organosulfur compounds are prevalent in nature and are essential for life, being components of amino acids like cysteine and methionine. wikipedia.org In industrial and research settings, these compounds are utilized in a variety of applications, including as intermediates in chemical synthesis. health.mil

The presence of both sulfur and chlorine atoms imparts specific properties to these molecules. The sulfur atom, being less electronegative and more polarizable than oxygen, makes thioethers more nucleophilic than their ether counterparts. masterorganicchemistry.com The chlorine atom, a halogen, acts as a good leaving group in nucleophilic substitution reactions, rendering aliphatic organochlorides effective alkylating agents. wikipedia.org The combination of a thioether and a chloroalkane functional group within the same molecule, as seen in Propane, 1,2-bis((2-chloroethyl)thio)-, suggests a potential for complex reactivity.

Historical Context of Related Chemical Agent Studies: Focus on Synthesis and Reactivity Paradigms

The study of sulfur-containing organochlorine compounds is historically intertwined with research on chemical warfare agents, specifically vesicants or blistering agents. nih.govhoustonhealth.org The most notorious compound in this family is bis(2-chloroethyl) sulfide (B99878), commonly known as sulfur mustard or mustard gas. wikipedia.orgusgovcloudapi.net First used as a chemical weapon in World War I, sulfur mustard became a subject of intensive research due to its debilitating effects. health.milfpnotebook.com

The synthesis of sulfur mustard has been approached through several methods. The Meyer-Clarke method involves the chlorination of thiodiglycol. osti.gov Another key process is the Levinstein process, which involves the reaction of ethylene (B1197577) with sulfur chloride. osti.gov These synthesis paradigms for sulfur mustard and its analogs provide a framework for understanding the potential synthetic routes to related compounds like Propane, 1,2-bis((2-chloroethyl)thio)-. The reactivity of sulfur mustard, characterized by its ability to form a cyclic sulfonium (B1226848) ion that acts as a potent alkylating agent, is a critical paradigm for predicting the chemical behavior of other β-chloroethyl thioethers. wikipedia.org

Structural Significance and Functional Group Analysis for Chemical Reactivity

The chemical reactivity of Propane, 1,2-bis((2-chloroethyl)thio)- can be inferred by analyzing its functional groups: two thioether linkages and two primary chloroalkane groups attached to ethyl chains.

The thioether groups (R-S-R') are known for the nucleophilicity of the sulfur atom. masterorganicchemistry.comyoutube.com This allows them to react with electrophiles. The sulfur atoms can also be oxidized to form sulfoxides and subsequently sulfones. quimicaorganica.orgwikipedia.org

The 2-chloroethyl groups (-CH2CH2Cl) are the primary sites for alkylating activity. The presence of the sulfur atom at the β-position to the chlorine is crucial. Through intramolecular displacement of the chloride leaving group, the sulfur atom can form a strained, three-membered cyclic sulfonium ion. This intermediate is highly reactive towards nucleophiles. This anchimeric assistance, or neighboring group participation, significantly enhances the alkylating potential of the molecule compared to a simple chloroalkane. This mechanism is the basis for the biological activity of sulfur mustards. wikipedia.org

Given these functional groups, Propane, 1,2-bis((2-chloroethyl)thio)- is expected to be a bifunctional alkylating agent. The presence of two such reactive moieties suggests the potential for cross-linking with nucleophilic sites on other molecules.

Data Tables

Table 1: Chemical Identifiers for Propane, 1,2-bis((2-chloroethyl)thio)- and Related Compounds

| Property | Propane, 1,2-bis((2-chloroethyl)thio)- | 1,3-Bis(2-chloroethylthio)propane (B14112635) | Bis(2-chloroethyl) sulfide (Sulfur Mustard) |

| CAS Number | 63905-09-9 uni.lu | 63905-10-2 nih.govnist.gov | 505-60-2 |

| Molecular Formula | C7H14Cl2S2 uni.lu | C7H14Cl2S2 nih.govnist.gov | C4H8Cl2S |

| IUPAC Name | 1,2-bis(2-chloroethylsulfanyl)propane uni.lu | 1,3-bis(2-chloroethylsulfanyl)propane nih.gov | 1-Chloro-2-[(2-chloroethyl)sulfanyl]ethane |

| SMILES | CC(CSCCCl)SCCCl uni.lu | C(CSCCCl)CSCCCl nih.gov | ClCCSCCCl |

| InChIKey | DPROAIOXNOFXLZ-UHFFFAOYSA-N uni.lu | YHRGRBPJIRKFND-UHFFFAOYSA-N nih.govnist.gov | QKSKPIVNLNLAAV-UHFFFAOYSA-N |

Table 2: Predicted and Measured Physical Properties of Propane, 1,2-bis((2-chloroethyl)thio)- and Related Compounds

| Property | Propane, 1,2-bis((2-chloroethyl)thio)- | 1,3-Bis(2-chloroethylthio)propane | Bis(2-chloroethyl) sulfide (Sulfur Mustard) |

| Molecular Weight | 233.22 g/mol uni.lu | 233.222 g/mol nist.gov | 159.07 g/mol |

| Monoisotopic Mass | 231.9914 Da (Predicted) uni.lu | 231.9913982 Da (Computed) nih.gov | 157.9621 Da |

| XlogP (Predicted) | 3.1 uni.lu | 2.8 (Computed) | 2.4 |

| Boiling Point | Not available | Not available | 217 °C (decomposes) |

| Melting Point | Not available | Not available | 14.4 °C |

| Density | Not available | Not available | 1.27 g/mL |

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(2-chloroethylsulfanyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14Cl2S2/c1-7(11-5-3-9)6-10-4-2-8/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPROAIOXNOFXLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSCCCl)SCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20980855 | |

| Record name | 1,2-Bis[(2-chloroethyl)sulfanyl]propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20980855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63905-09-9 | |

| Record name | Propane, 1,2-bis((2-chloroethyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063905099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis[(2-chloroethyl)sulfanyl]propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20980855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Propane, 1,2 Bis 2 Chloroethyl Thio

Alkylation Reactions of Thiol Precursors

The formation of the thioether linkages in Propane (B168953), 1,2-bis((2-chloroethyl)thio)- is primarily achieved through the S-alkylation of a suitable dithiol precursor. This method is a cornerstone of thioether synthesis, relying on the nucleophilic character of the sulfur atom. acsgcipr.orglibretexts.org

The principal thiol precursor for this synthesis is 1,2-Propanedithiol (B1204582). wikipedia.orghandwiki.orgthegoodscentscompany.com This reaction involves the nucleophilic substitution of an alkyl halide by a thiolate anion. The thiol groups of 1,2-propanedithiol are first deprotonated using a base to form the more nucleophilic thiolate anions. These anions then react with a suitable 2-chloroethylating agent, such as 1-bromo-2-chloroethane, in a double SN2 reaction to form the target molecule.

The general scheme for this reaction is as follows: HS-CH₂-CH(SH)-CH₃ + 2 Base → ⁻S-CH₂-CH(S⁻)-CH₃ + 2 HB⁺ ⁻S-CH₂-CH(S⁻)-CH₃ + 2 Cl-CH₂-CH₂-Br → Cl-CH₂-CH₂-S-CH₂-CH(S-CH₂-CH₂-Cl)-CH₃ + 2 Br⁻

The synthesis of analogous sulfur compounds, such as Sesquimustard (B1618809) (1,2-bis(2-chloroethylthio)ethane), often employs the corresponding dithiol (1,2-ethanedithiol) and an alkylating agent, underscoring the viability of this pathway. nih.gov Modern synthetic approaches often utilize metal catalysts to facilitate such C-S bond formations, which can lead to higher yields and milder reaction conditions. rsc.orgchemrevlett.comthieme-connect.com

Table 1: Comparison of Catalytic Systems for Thioetherification

| Catalyst System | Substrates | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Copper(II) triflate (Cu(OTf)₂) | Benzyl alcohols and thiols | DCM, 25 °C | High efficiency and exceptional chemoselectivity under mild conditions. rsc.org | rsc.org |

| Zinc iodide (ZnI₂) | Benzylic alcohols and thiols | DCE or DCM | Inexpensive catalyst, moderate to high yields (71-99%). chemrevlett.com | chemrevlett.com |

| Zinc chloride (ZnCl₂) | Benzylic alcohols and thiophenols | Ambient conditions, no additive | Cheap and readily available catalyst, excellent yields for aliphatic thiols. chemrevlett.com | chemrevlett.com |

| Nickel-based (e.g., (Xantphos)Ni(o-tolyl)Cl) | Aryl chlorides and aliphatic thiols | Room temperature or 60 °C, requires organometallic base | Effective for challenging aryl chlorides with low catalyst loading. thieme-connect.com | thieme-connect.com |

Chlorination Approaches in Organic Synthesis

An alternative and highly practical route to Propane, 1,2-bis((2-chloroethyl)thio)- involves the chlorination of a di-hydroxy precursor, namely 1,2-bis((2-hydroxyethyl)thio)propane. This strategy separates the formation of the C-S bond from the introduction of the chlorine atom. The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis.

The most common reagent for this type of conversion is thionyl chloride (SOCl₂). google.comgoogle.com The reaction proceeds by converting the hydroxyl groups into chlorosulfite intermediates, which then undergo internal nucleophilic attack by a chloride ion to yield the final chloroalkane and sulfur dioxide gas. The use of a catalyst, such as pyridine (B92270) or N,N-dimethylaniline, is common to neutralize the HCl byproduct and accelerate the reaction. google.com

A relevant industrial process is the synthesis of bis(2-chloroethyl) ether from diethylene glycol using thionyl chloride, which proceeds with high efficiency. google.com In one documented procedure, diethylene glycol is treated with thionyl chloride at elevated temperatures (110°C), and the product is isolated by vacuum distillation with a yield of 81.7%. google.com This demonstrates a robust method for converting a diol into a dichloride, a process directly applicable to the synthesis of Propane, 1,2-bis((2-chloroethyl)thio)- from its diol precursor.

Direct chlorination of a pre-formed thioether is generally less favorable as it can lead to oxidation at the sulfur atom, forming sulfoxides and sulfones, or even cleavage of the C-S bond. acs.orgacs.orgorganic-chemistry.org

Table 2: Common Reagents for Alcohol to Alkyl Chloride Conversion

| Reagent | Formula | Typical Conditions | Byproducts | Reference |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Often with a base (e.g., pyridine) or catalyst (e.g., DMF). google.comgoogle.com | SO₂, HCl | google.comgoogle.com |

| Phosphorus Trichloride | PCl₃ | Typically neat or in a chlorinated solvent. | H₃PO₃ | |

| Oxalyl Chloride | (COCl)₂ | Catalytic DMF ("Vilsmeier-Haack reagent"). | CO, CO₂, HCl | |

| Triphenylphosphine/Carbon Tetrachloride | PPh₃/CCl₄ | Appel reaction conditions. | Ph₃P=O, CHCl₃ |

Precursor Chemistry and Intermediate Compounds in Propane-Based Sulfur Architectures

The synthesis of complex molecules like Propane, 1,2-bis((2-chloroethyl)thio)- is critically dependent on the availability and reactivity of its precursors and the stability of its intermediates. thermofisher.comnih.gov The two primary synthetic strategies discussed highlight a set of key chemical building blocks.

Key Precursors:

1,2-Propanedithiol: This compound serves as the C₃S₂ core of the final molecule. It is a colorless, intensely odorous liquid and is the simplest chiral dithiol. wikipedia.orghandwiki.org It can be prepared by the addition of hydrogen sulfide (B99878) (H₂S) to the corresponding episulfide, propylene (B89431) sulfide. handwiki.orgthegoodscentscompany.com

2-Chloroethylating Agents: These reagents provide the 2-chloroethyl groups. Common examples include 1-bromo-2-chloroethane, which allows for selective reaction at the more labile C-Br bond, or 2-chloroethanol (B45725), which is used to synthesize the di-hydroxy intermediate. researchgate.netnih.gov

Key Intermediate:

1,2-bis((2-hydroxyethyl)thio)propane: This diol is the central intermediate in the chlorination pathway. It is formed by the alkylation of 1,2-propanedithiol with a suitable C₂H₄O source, such as 2-chloroethanol or ethylene (B1197577) oxide. The synthesis of analogous sulfur-containing diols is well-documented, for instance, by reacting the sodium salt of 2-mercaptoethanol (B42355) with a dihaloalkane. researchgate.net

Table 3: Key Precursors and Intermediates

| Compound Name | Molecular Formula | Role in Synthesis | Reference |

|---|---|---|---|

| 1,2-Propanedithiol | C₃H₈S₂ | Core dithiol precursor providing the propane-1,2-dithio backbone. | wikipedia.orghandwiki.org |

| 2-Chloroethanol | C₂H₅ClO | Alkylating agent for the synthesis of the di-hydroxy intermediate. researchgate.net | researchgate.netnih.gov |

| Thionyl Chloride | SOCl₂ | Chlorinating agent for converting the di-hydroxy intermediate to the final product. google.com | google.comgoogle.com |

| 1,2-bis((2-hydroxyethyl)thio)propane | C₇H₁₆O₂S₂ | Key diol intermediate in the chlorination pathway. | researchgate.net |

Optimization of Reaction Conditions and Yields: Academic Perspectives

Optimizing the synthesis of Propane, 1,2-bis((2-chloroethyl)thio)- involves careful control of reaction parameters for both the alkylation and chlorination steps to maximize yield and purity.

Alkylation Step Optimization: The efficiency of the S-alkylation of 1,2-propanedithiol is influenced by the choice of base, solvent, temperature, and catalyst.

Base: Strong, non-nucleophilic bases are preferred to ensure complete deprotonation of the dithiol without competing side reactions. Sodium hydride (NaH) or alkali metal alkoxides like sodium ethoxide are common choices.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are known to accelerate SN2 reactions and are frequently used in thioether synthesis. thieme-connect.com

Catalysis: While uncatalyzed reactions are possible, transition-metal catalysis (e.g., using copper or nickel salts) can significantly improve reaction rates and yields, particularly for less reactive alkylating agents. thieme-connect.comorganic-chemistry.orgresearchgate.net Copper-catalyzed C-S cross-coupling reactions are noted for their efficiency and good functional group tolerance. rsc.org

Chlorination Step Optimization: For the conversion of the 1,2-bis((2-hydroxyethyl)thio)propane intermediate to the final product, optimization focuses on the chlorinating agent and reaction conditions.

Reagent and Catalyst: Thionyl chloride is highly effective. The reaction can be accelerated by catalytic amounts of DMF or a stoichiometric amount of a tertiary amine like pyridine to scavenge the HCl produced. google.com A patent for a similar transformation specifies a molar ratio of catalyst:alcohol:thionyl chloride of 0.015:1:1.1. google.com

Temperature Control: The reaction is often initiated at a low temperature (e.g., ice bath) during the addition of thionyl chloride and then gradually warmed to ensure a controlled reaction rate and prevent degradation. google.com

Purification: Given the nature of the product, purification by vacuum distillation is often the method of choice to separate it from non-volatile impurities and byproducts, as demonstrated in analogous preparations. google.com

Academic research continually seeks to develop greener and more efficient methods, focusing on minimizing hazardous reagents and byproducts while maximizing atom economy. researchgate.netrsc.org

Chemical Reactivity and Transformation Pathways of Propane, 1,2 Bis 2 Chloroethyl Thio

Nucleophilic Substitution Reactions (SN1 and SN2 Mechanisms) at Halogenated Centers

The presence of a primary alkyl chloride in the 2-chloroethyl groups suggests a potential for nucleophilic substitution reactions. Typically, primary halogenoalkanes react via an SN2 mechanism, which involves a backside attack by a nucleophile in a single, concerted step. youtube.com In an SN2 reaction, the rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com

However, the reactivity of Propane (B168953), 1,2-bis((2-chloroethyl)thio)- is profoundly altered by the presence of the adjacent sulfur atom. The sulfur's lone pair of electrons provides significant neighboring group participation, or anchimeric assistance, which accelerates the rate of substitution by many orders of magnitude compared to analogous compounds lacking the sulfur atom. nih.gov This participation leads to a mechanism that has characteristics of an SN1 reaction, notably the formation of a reactive intermediate, but occurs at a rate far exceeding that of a typical SN1 reaction for a primary halide. youtube.comnih.gov

Intramolecular Cyclization Mechanisms (e.g., Sulfonium (B1226848) Ion Formation)

The defining feature of the reactivity of 2-chloroethyl thioethers is the intramolecular cyclization to form a highly reactive cyclic sulfonium ion (specifically, a thiiranium ion). nih.gov In this process, the sulfur atom acts as an internal nucleophile, attacking the β-carbon and displacing the chloride ion. nih.gov This initial, rate-determining step is an intramolecular SN2 reaction.

The resulting three-membered sulfonium ring is highly strained and electrophilic, making it susceptible to rapid attack by even weak nucleophiles. This two-step process—formation of the sulfonium ion followed by nucleophilic attack—is the dominant pathway for the reactions of this class of compounds. researchgate.netwikipedia.org The formation of this intermediate is crucial to its chemical behavior and is analogous to the mechanism observed in mustard gas. wikipedia.org

Intermolecular Reaction Dynamics with Diverse Nucleophiles

Common nucleophiles that react with the sulfonium ion include:

Water: Leading to hydrolysis products.

Alcohols: Forming ether derivatives.

Amines: Resulting in aminated products.

Thiols: Yielding new thioether compounds.

The reaction with a given nucleophile (Nu⁻) proceeds as follows, regenerating the thioether structure with the nucleophile attached.

Table 1: Reaction with Nucleophiles

| Reactant | Nucleophile | Product Structure (Illustrative for one arm) |

|---|---|---|

| Propane, 1,2-bis((2-chloroethyl)thio)- | H₂O | Propane, 1,2-bis((2-hydroxyethyl)thio)- |

| Propane, 1,2-bis((2-chloroethyl)thio)- | R-OH | Propane, 1,2-bis((2-alkoxyethyl)thio)- |

Oxidation Reactions and Sulfur Center Transformations

The sulfur atoms in Propane, 1,2-bis((2-chloroethyl)thio)- are susceptible to oxidation, a common reaction pathway for thioethers. organic-chemistry.orgpsu.edu The oxidation state of the sulfur can be progressively increased, leading to the formation of sulfoxides and subsequently sulfones. These transformations significantly alter the chemical and physical properties of the molecule.

Formation of Sulfoxides and Sulfones

The oxidation of the thioether groups can be achieved using various oxidizing agents. organic-chemistry.org A single equivalent of a mild oxidant per sulfur atom, such as sodium periodate (B1199274) (NaIO₄) or hydrogen peroxide (H₂O₂), typically yields the corresponding sulfoxide (B87167). researchgate.netorganic-chemistry.org

Further oxidation of the sulfoxide requires stronger oxidizing conditions or an excess of the oxidizing agent. Treatment with reagents like excess hydrogen peroxide, often in an acidic medium like trifluoroacetic acid, or potassium permanganate (B83412) (KMnO₄) leads to the formation of the sulfone. researchgate.netorganic-chemistry.org It is possible to form mono- and bis-sulfoxides, as well as the bis-sulfone, depending on the stoichiometry of the reagents. researchgate.net

Table 2: Oxidation Products

| Starting Material | Oxidizing Agent (molar eq.) | Major Product |

|---|---|---|

| Propane, 1,2-bis((2-chloroethyl)thio)- | 1 eq. H₂O₂ | Propane, 1-((2-chloroethyl)sulfinyl)-2-((2-chloroethyl)thio)- |

| Propane, 1,2-bis((2-chloroethyl)thio)- | 2 eq. H₂O₂ | Propane, 1,2-bis((2-chloroethyl)sulfinyl)- |

The resulting sulfones, such as bis(2-chloroethyl) sulfone, are known to be chemically stable compounds. wikipedia.org

Reaction Kinetics and Thermodynamics of Oxidation Processes

The thermodynamics of these reactions are generally favorable, with the formation of S=O bonds being an exothermic process. The precise reaction rates and energy barriers would be influenced by the choice of solvent and the specific oxidizing agent employed. organic-chemistry.org

Hydrolysis Mechanisms and Characterization of Chemical Degradation Products

The hydrolysis of Propane, 1,2-bis((2-chloroethyl)thio)- is one of its most significant degradation pathways in aqueous environments. nih.gov The mechanism is dictated by the formation of the sulfonium ion intermediate as described in section 3.1.1. researchgate.net

The process begins with the intramolecular displacement of a chloride ion by the neighboring sulfur atom to form the cyclic sulfonium ion. A water molecule then acts as an external nucleophile, attacking the electrophilic carbon of the three-membered ring. This ring-opening step results in the formation of a 2-hydroxyethyl thioether group and the release of a proton and a chloride ion (effectively, hydrochloric acid). This process can occur at both 2-chloroethylthio moieties of the molecule.

The primary and stable end-product of the complete hydrolysis is the corresponding diol, Propane, 1,2-bis((2-hydroxyethyl)thio)- , along with two equivalents of HCl. researchgate.net

Table 3: Hydrolysis Degradation Products

| Reactant | Conditions | Intermediate | Final Product |

|---|

The rate of hydrolysis is known to be pH-dependent for analogous compounds, though it can proceed even in neutral water due to the powerful anchimeric assistance of the sulfur atom. nih.gov The characterization of these degradation products is crucial for environmental monitoring and is typically performed using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). researchgate.net

Chemical Interactions with Biological Nucleophiles: Alkylation Mechanisms

The chemical reactivity of Propane, 1,2-bis((2-chloroethyl)thio)- is defined by its nature as a bifunctional alkylating agent. Its mode of interaction with biological macromolecules is analogous to that of other sulfur mustards, such as bis(2-chloroethyl) sulfide (B99878) and sesquimustard (B1618809). wikipedia.orgnih.govresearchgate.net The presence of two 2-chloroethyl thioether functional groups allows the molecule to form covalent bonds with nucleophilic centers in biological molecules, most notably DNA and proteins. wikipedia.orgresearchgate.net This process of alkylation is central to its biological activity.

Once formed, this reactive intermediate is a potent electrophile and readily reacts with a wide range of biological nucleophiles. researchgate.netnih.gov The bifunctional nature of Propane, 1,2-bis((2-chloroethyl)thio)- means that this process can occur at both ends of the molecule, allowing it to form not only single (mono-alkylation) adducts but also to connect two different nucleophiles, resulting in cross-linking. nih.gov This cross-linking can occur between different strands of DNA (interstrand), within the same strand of DNA (intrastrand), or between DNA and proteins. nih.govnih.gov

DNA is a primary target for alkylation by sulfur mustards. wikipedia.orgnih.gov The nucleophilic centers are located on the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases. Research on analogous compounds has definitively identified the primary sites of alkylation within the DNA molecule.

The most susceptible site is the N7 position of guanine (B1146940) residues. quora.comnih.gov This reaction leads to the formation of a stable adduct, 7-alkylguanine. Another significant, though less frequent, site of alkylation is the N3 position of adenine. nih.gov The alkylation of these bases can disrupt the hydrogen bonding essential for the correct pairing of DNA strands and can lead to depurination, where the modified base is excised from the DNA backbone, creating an apurinic site. nih.gov The ability of Propane, 1,2-bis((2-chloroethyl)thio)- to perform this reaction twice allows it to form a diguanyl adduct, cross-linking two guanine bases. nih.gov

| Target Biomolecule | Primary Nucleophilic Site | Resulting Adduct Type | Consequence |

| DNA | N7 of Guanine | 7-(2-thioethyl)guanine monoadduct | Base-pairing disruption, depurination |

| DNA | N3 of Adenine | 3-(2-thioethyl)adenine monoadduct | Base-pairing disruption, depurination |

| DNA | Two N7 of Guanine sites | Di-(guanin-7-yl) cross-link (intrastrand or interstrand) | Inhibition of DNA replication and transcription |

This table summarizes the primary alkylation targets within DNA based on the known reactivity of analogous sulfur mustards.

Proteins are also significant targets for alkylation due to the presence of various nucleophilic amino acid residues. The reactivity towards these sites depends on the nucleophilicity of the amino acid side chain and its accessibility within the protein structure.

The sulfhydryl group of cysteine is a particularly strong nucleophile and a primary target for alkylation by sulfur mustards. nih.govacs.orgacs.org Studies on human serum albumin have shown that cysteine residues are effectively alkylated. nih.govacs.orgacs.org Other nucleophilic amino acids, such as histidine (imidazole ring nitrogen) and methionine (sulfur atom), as well as the free N-terminal amino groups and the carboxyl groups of aspartic and glutamic acids, can also be targeted. researchgate.netnih.govdtic.mil Alkylation can alter the three-dimensional structure of proteins, potentially leading to a loss of their biological function. dtic.mil

| Target Biomolecule | Nucleophilic Amino Acid Residue | Nucleophilic Site | Resulting Adduct Type |

| Proteins | Cysteine | Sulfhydryl group (-SH) | S-alkylated cysteine |

| Proteins | Histidine | Imidazole ring nitrogen | N-alkylated histidine |

| Proteins | Methionine | Thioether sulfur | Sulfonium ion adduct |

| Proteins | Aspartic Acid / Glutamic Acid | Carboxyl group (-COOH) | Carboxy ester adduct |

| Proteins | Lysine | Epsilon-amino group (-NH2) | N-alkylated lysine |

This table details the potential nucleophilic targets in proteins for alkylation by Propane, 1,2-bis((2-chloroethyl)thio)-, based on the established reactivity of similar agents.

Analogues and Derivatives of Propane, 1,2 Bis 2 Chloroethyl Thio : Synthesis and Comparative Chemical Properties

Structural Variations on the Propane (B168953) Backbone

The propane backbone of "Propane, 1,2-bis((2-chloroethyl)thio)-" serves as a fundamental scaffold that can be altered to produce a range of structural analogues. These variations primarily involve changing the length of the alkane chain and introducing substituents onto the backbone itself.

Homologues of "Propane, 1,2-bis((2-chloroethyl)thio)-" include compounds with different alkane chain lengths separating the two sulfur atoms. For instance, "Bis(2-chloroethylthio)methane" features a single methylene (B1212753) bridge, while "1,2-Bis[(2-chloroethyl)thio]ethane" (sesquimustard or Q) has an ethane (B1197151) backbone. researchgate.netnih.gov The isomeric form, "1,3-Bis(2-chloroethylthio)propane," maintains the three-carbon chain but alters the substitution pattern of the thioether linkages from 1,2 to 1,3. nih.govnist.govnoaa.govnist.gov

Table 1: Structural Variations on the Alkane Backbone

Substitution Patterns on Chloroethyl Moieties

The reactivity of "Propane, 1,2-bis((2-chloroethyl)thio)-" and its analogues is critically dependent on the 2-chloroethyl groups. Modifications to these moieties can significantly alter the compound's alkylating ability.

A primary derivative is formed through the hydrolysis of the chloroethyl group, replacing the chlorine atom with a hydroxyl group to yield the corresponding diol. For example, the hydrolysis of 1,2-Bis[(2-chloroethyl)thio]ethane (Q) produces Q diglycol. researchgate.net This conversion from a chloroethyl to a hydroxyethyl (B10761427) group drastically reduces the molecule's alkylating capacity.

Other substitutions on the chloroethyl group can also be explored to modulate reactivity. While direct substitutions on the chloroethyl chain of "Propane, 1,2-bis((2-chloroethyl)thio)-" are not extensively documented in publicly available literature, the general principles of organic synthesis allow for the theoretical replacement of the chlorine with other halides (e.g., bromine, iodine) or other leaving groups, which would be expected to alter the rate and mechanism of intra- and intermolecular reactions.

Sulfur Atom Modifications and Polythioether Formation

The sulfur atoms in "Propane, 1,2-bis((2-chloroethyl)thio)-" are key to its chemical behavior, participating in neighboring group participation that facilitates the formation of reactive episulfonium ions. Modifications at the sulfur atom, therefore, have a profound impact on the compound's properties.

Oxidation of the thioether sulfur atoms can lead to the formation of sulfoxides and sulfones. For instance, treatment of related bis(2-hydroxyethylthio)alkanes with one equivalent of an oxidizing agent like potassium iodate (B108269) can yield mono- and bis-sulfoxides, while stronger oxidizing conditions using reagents like hydrogen peroxide can produce the corresponding bis-sulfones. researchgate.net These oxidized derivatives are important for analytical and metabolic studies.

The concept of extending the thioether chain leads to the formation of polythioethers. An example is 2,2′-Bis(2-chloroethylthio)diethyl ether (T), which contains an oxygen atom within the backbone, creating an ether linkage between two thioethyl units. researchgate.net Such modifications introduce different flexibilities and electronic environments around the sulfur atoms, influencing their reactivity. The synthesis of such compounds can involve reacting the sodium salt of 2-mercaptoethanol (B42355) with compounds like bis(2-chloroethyl) ether. researchgate.net

Synthetic Strategies for Analogues and Homologues

The synthesis of "Propane, 1,2-bis((2-chloroethyl)thio)-" and its analogues generally involves the reaction of a dithiol with a suitable alkylating agent or the reaction of a dihalide with a thiol.

A common synthetic route to bis(2-chloroethylthio)alkanes involves the reaction of the corresponding alkane-dithiol with 2-chloroethanol (B45725) or a similar reagent. For example, the synthesis of diols with the structure [HOCH2CH2S]2(CH2)n can be achieved by reacting the sodium salt of 2-mercaptoethanol with a dibromoalkane (Br(CH2)nBr). researchgate.net Subsequent chlorination of the hydroxyl groups would yield the desired bis(2-chloroethylthio)alkane.

Another approach involves reacting a dihalide with a thiol. For instance, 1,3-bis(2-chloroethylthio)propane (B14112635) can be synthesized from 1,3-propanedithiol (B87085) and 2-chloroethanol, followed by chlorination. The synthesis of bis(2-chloroethylthio)methane (B14111843) involves similar principles, likely starting from methanedithiol. nih.gov

The synthesis of more complex structures, such as those with substitutions on the backbone or modifications to the sulfur atom, requires multi-step procedures. For example, the synthesis of sulfoxide (B87167) and sulfone derivatives involves post-synthesis oxidation of the parent thioether. researchgate.net

Comparative Reactivity Studies and Structure-Reactivity Relationships of Derivatives

The chemical reactivity of "Propane, 1,2-bis((2-chloroethyl)thio)-" and its derivatives is primarily governed by the ability of the sulfur atom to participate in an intramolecular cyclization, displacing the chloride ion to form a highly reactive episulfonium ion. This intermediate is a potent alkylating agent that can react with various nucleophiles.

The structure of the alkane backbone plays a significant role in the rate of this activation. The length and substitution pattern of the alkane chain influence the ease with which the three-membered episulfonium ring is formed. For example, the reactivity of these compounds is expected to be similar to that of sulfur mustard. nih.govnih.gov

Studies on related compounds, such as bis(2-chloroethyl)aminoethyl esters, have demonstrated the importance of quantitative structure-activity relationships (QSAR) in understanding their biological activity. Similar principles apply to the thioether analogues, where the electronic and steric properties of the molecule dictate its reactivity. For instance, oxidation of the sulfur to a sulfoxide or sulfone would significantly decrease its nucleophilicity and its ability to participate in the formation of an episulfonium ion, thereby reducing its alkylating reactivity.

The nature of the leaving group on the ethyl chain is also critical. While chlorine is a common leaving group, analogues with bromine or iodine would be expected to exhibit different reaction kinetics due to the varying strengths of the carbon-halogen bond.

Compound Names Mentioned

Table 2: List of Chemical Compounds

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including "Propane, 1,2-bis((2-chloroethyl)thio)-". By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

For "Propane, 1,2-bis((2-chloroethyl)thio)-", the ¹H NMR spectrum is expected to exhibit characteristic signals corresponding to the different proton environments. The protons of the two chloroethyl groups (-CH₂CH₂Cl) would likely appear as two distinct triplets due to spin-spin coupling with their adjacent methylene (B1212753) groups. The methylene protons of the propane (B168953) backbone (-CH₂- and -CH-) would also produce unique signals, with their chemical shifts and splitting patterns dictated by their neighboring groups. The terminal methyl group (-CH₃) of the propane moiety would typically appear as a doublet, coupling with the adjacent methine proton.

In ¹³C NMR spectroscopy, each unique carbon atom in "Propane, 1,2-bis((2-chloroethyl)thio)-" would give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and the electronegativity of its attached atoms. The carbons bonded to chlorine and sulfur would be significantly deshielded and appear at a lower field (higher ppm) compared to the more shielded methyl carbon. A study on various sulfur mustards reported the ¹³C NMR chemical shifts for related structures, which can be used to estimate the shifts for the target compound. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Propane, 1,2-bis((2-chloroethyl)thio)- (Note: These are estimated values based on known chemical shift ranges and data from analogous compounds. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂Cl | 3.6 - 3.8 (triplet) | 42 - 45 |

| -SCH₂- (of chloroethyl) | 2.8 - 3.0 (triplet) | 33 - 36 |

| -SCH₂- (of propane) | 2.7 - 2.9 (multiplet) | 38 - 41 |

| -SCH- (of propane) | 3.0 - 3.3 (multiplet) | 45 - 48 |

| -CH₃ (of propane) | 1.3 - 1.5 (doublet) | 15 - 18 |

This table is generated based on established principles of NMR spectroscopy and data from similar chemical structures.

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis. For "Propane, 1,2-bis((2-chloroethyl)thio)-", electron ionization (EI) is a common method that would lead to the formation of a molecular ion ([M]⁺) and various fragment ions.

The mass spectrum of "Propane, 1,2-bis((2-chloroethyl)thio)-" would be expected to show a molecular ion peak corresponding to its molecular weight. A key feature would be the isotopic pattern of the molecular ion, which would reveal the presence of two chlorine atoms (with their characteristic ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and two sulfur atoms (with the less abundant ³⁴S isotope). wpmucdn.com

The fragmentation of "Propane, 1,2-bis((2-chloroethyl)thio)-" under EI conditions would likely involve cleavage of the C-S and C-C bonds. Common fragmentation pathways for thioethers include α-cleavage (cleavage of the bond adjacent to the sulfur atom) and cleavage of the C-S bond itself. miamioh.edu The presence of the chloroethyl groups would also lead to characteristic fragments, such as the loss of a chloroethyl radical or a neutral molecule of chloroethene. The fragmentation pattern serves as a "molecular fingerprint" that can be used for identification. dtic.mil

Table 2: Plausible Mass Spectrometric Fragments of Propane, 1,2-bis((2-chloroethyl)thio)- (Note: The m/z values are based on the most abundant isotopes.)

| Fragment Ion | Plausible Structure | m/z (mass-to-charge ratio) |

| [M]⁺ | [C₇H₁₄Cl₂S₂]⁺ | 232 |

| [M - CH₂CH₂Cl]⁺ | [C₅H₉ClS₂]⁺ | 169 |

| [M - SCH₂CH₂Cl]⁺ | [C₅H₉ClS]⁺ | 136 |

| [CH₂CH₂Cl]⁺ | [C₂H₄Cl]⁺ | 63 |

| [CH₂=S-CH₂CH₂Cl]⁺ | [C₃H₆ClS]⁺ | 109 |

This table illustrates potential fragmentation pathways and is not an exhaustive list of all possible ions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are highly effective for identifying the functional groups present in a compound. For "Propane, 1,2-bis((2-chloroethyl)thio)-", the IR and Raman spectra would provide evidence for the presence of C-H, C-S, and C-Cl bonds.

The C-H stretching vibrations of the alkyl groups (propane and ethyl moieties) are expected to appear in the region of 2850-3000 cm⁻¹. The C-S stretching vibrations in thioethers typically give rise to weak to medium intensity bands in the range of 600-800 cm⁻¹. cdnsciencepub.comresearchgate.net The C-Cl stretching vibrations are generally observed in the region of 600-800 cm⁻¹, and their exact position can be influenced by the conformation of the molecule. nepjol.info Due to the potential for overlapping signals in the fingerprint region (below 1500 cm⁻¹), a detailed analysis of both IR and Raman spectra is often necessary for a complete vibrational assignment.

Table 3: Expected Infrared and Raman Active Vibrational Modes for Propane, 1,2-bis((2-chloroethyl)thio)- (Note: These are general frequency ranges and the actual positions and intensities of the bands can be influenced by the specific molecular environment.)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

| C-H Stretch (alkane) | 2850 - 3000 | Strong (IR), Strong (Raman) |

| CH₂ Bend | 1450 - 1470 | Medium (IR) |

| CH₃ Bend | 1370 - 1380 | Medium (IR) |

| C-S Stretch | 600 - 800 | Weak to Medium (IR), Strong (Raman) |

| C-Cl Stretch | 600 - 800 | Medium to Strong (IR) |

This table is based on established correlations between vibrational frequencies and functional groups.

X-ray Diffraction and Crystallography for Solid-State Structure Determination (if applicable)

X-ray diffraction (XRD) and crystallography are the definitive methods for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. These techniques rely on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. latech.edu

For "Propane, 1,2-bis((2-chloroethyl)thio)-", which is expected to be a liquid at room temperature, single-crystal X-ray diffraction would not be directly applicable unless the compound can be crystallized at low temperatures. If a suitable single crystal could be obtained, this technique would provide precise bond lengths, bond angles, and conformational information, offering an unambiguous structural determination. Powder X-ray diffraction (PXRD) could be used to analyze a polycrystalline sample, providing information about the crystal system and unit cell dimensions, which can serve as a fingerprint for the solid-state form of the compound. beilstein-journals.org However, due to the liquid nature of many sulfur mustard analogues, obtaining crystalline material suitable for X-ray diffraction can be challenging.

Chromatographic Coupling Techniques (e.g., GC-MS, LC-MS) for Separation and Analytical Method Development

Chromatographic techniques are essential for separating components of a mixture and are frequently coupled with mass spectrometry for sensitive and selective detection. For the analysis of "Propane, 1,2-bis((2-chloroethyl)thio)-", both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are highly valuable.

GC-MS is a well-established method for the analysis of volatile and semi-volatile compounds like sulfur mustard and its analogues. cdc.goviupac.org The compound would be separated from a sample matrix on a GC column based on its boiling point and polarity, and then introduced into the mass spectrometer for detection and identification. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the analyte. bookpi.orgosti.gov

LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds, including the degradation and hydrolysis products of sulfur mustards. nih.govnih.govresearchgate.net While "Propane, 1,2-bis((2-chloroethyl)thio)-" itself is amenable to GC-MS, LC-MS could be employed for its analysis, especially in complex matrices or when analyzing it alongside its more polar metabolites. Various ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be used in LC-MS to generate ions for mass analysis. iupac.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the three-dimensional structure and electronic landscape of molecules like "Propane, 1,2-bis((2-chloroethyl)thio)-". nih.gov While specific DFT studies on this exact molecule are not readily found, computational databases like PubChem provide predicted properties based on established theoretical models. uni.lu

These calculations typically involve geometry optimization to find the lowest energy conformation of the molecule, from which various electronic properties can be derived. For instance, the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting electrostatic potential are key descriptors of a molecule's reactivity. The HOMO-LUMO gap is a particularly important parameter, as a smaller gap generally suggests higher reactivity.

For the isomeric compound, 1,3-bis(2-chloroethylthio)propane (B14112635) , more extensive computed properties are available, which can serve as a reference for the expected values for the 1,2-isomer. nih.gov

Table 1: Computed Properties for Propane (B168953), 1,2-bis((2-chloroethyl)thio)- and its Isomer

| Property | Propane, 1,2-bis((2-chloroethyl)thio)- | 1,3-bis(2-chloroethylthio)propane |

|---|---|---|

| Molecular Formula | C7H14Cl2S2 uni.lu | C7H14Cl2S2 nih.gov |

| Molecular Weight | 233.2 g/mol | 233.2 g/mol nih.gov |

| Monoisotopic Mass | 231.9914 Da uni.lu | 231.9913982 Da nih.gov |

| XLogP3-AA (Predicted) | 3.1 | 3.1 nih.gov |

| Topological Polar Surface Area | Not Available | 50.6 Ų nih.gov |

| Heavy Atom Count | 11 | 11 nih.gov |

| Rotatable Bond Count | Not Available | 6 nih.gov |

This table presents computationally derived data. The values for Propane, 1,2-bis((2-chloroethyl)thio)- are from PubChem, while the more detailed data for its isomer are provided for comparative context.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the intricate mechanisms of chemical reactions, such as hydrolysis, which is a key degradation pathway for sulfur mustards. For sulfur mustard and its analogues, hydrolysis is understood to proceed via an intramolecular cyclization to form a highly reactive cyclic sulfonium (B1226848) ion. researchgate.net This intermediate is then attacked by a nucleophile, such as water.

While no specific computational studies on the reaction mechanism of "Propane, 1,2-bis((2-chloroethyl)thio)-" have been identified, research on other chloroethyl sulfides provides a clear framework. nih.gov Computational models can map the potential energy surface of the reaction, identifying transition states and calculating activation energies. This information is critical for predicting reaction rates and understanding how structural variations, such as the propane backbone in this case, might influence reactivity compared to other sulfur mustard analogues like sesquimustard (B1618809) (Q). researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a means to observe the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. For a molecule like "Propane, 1,2-bis((2-chloroethyl)thio)-", MD simulations could reveal the preferred shapes (conformers) it adopts in different solvents and how it interacts with other molecules, including water or biological macromolecules.

Studies on related compounds, such as 2-chloroethyl ethyl sulfide (B99878), have utilized quantum calculations to determine preferred torsion angles, which are foundational parameters for building accurate MD models. researchgate.net Such simulations are crucial for understanding how these agents partition into different phases and approach their biological targets. The flexibility of the propane linker in "Propane, 1,2-bis((2-chloroethyl)thio)-" would likely result in a different conformational landscape compared to the more rigid backbones of other analogues.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models can predict various spectroscopic parameters, which is invaluable for identifying and characterizing compounds. For instance, computational tools can simulate Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) with a reasonable degree of accuracy. nmrdb.org These predictions can aid in the interpretation of experimental spectra and help distinguish between isomers.

While a specific theoretically predicted spectrum for "Propane, 1,2-bis((2-chloroethyl)thio)-" is not available, the methodology has been applied to a range of sulfur and nitrogen mustards. nih.gov Furthermore, mass spectrometry data, including predicted collision cross-sections for various adducts of "Propane, 1,2-bis((2-chloroethyl)thio)-", are available from computational databases and can be used to support experimental identification. uni.lu For the isomer 1,3-bis(2-chloroethylthio)propane , experimental mass spectrometry data is available through resources like the NIST WebBook. nist.govnist.gov

Table 2: Predicted Collision Cross Section (CCS) for Propane, 1,2-bis((2-chloroethyl)thio)- Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 232.99868 | 142.4 |

| [M+Na]⁺ | 254.98062 | 149.3 |

| [M-H]⁻ | 230.98412 | 142.3 |

| [M+NH₄]⁺ | 250.02522 | 162.2 |

| [M+K]⁺ | 270.95456 | 143.8 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Development of Quantitative Structure-Reactivity Relationships

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. These models are built on calculated molecular descriptors, such as those derived from quantum chemical calculations. While specific QSRR studies focusing on the reactivity of "Propane, 1,2-bis((2-chloroethyl)thio)-" and its close analogues are not prominent, the principles of QSRR are widely applied in chemical research.

For related compounds, Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict biological activities like toxicity. nih.govnih.gov A similar approach could be applied to model the chemical reactivity of bis((2-chloroethyl)thio)alkanes, for example, their rate of hydrolysis or reaction with decontaminating agents. Such a QSRR model would allow for the rapid estimation of reactivity for other, unstudied analogues, based on their computed structural and electronic properties.

Chemical Degradation Pathways and Remediation Chemistry

Hydrolytic Degradation Chemistry in Aqueous and Non-Aqueous Media

The hydrolysis of sulfur mustard and its analogs like Propane (B168953), 1,2-bis((2-chloroethyl)thio)- is a primary degradation pathway in the presence of water. The process is significantly influenced by the compound's low solubility in aqueous solutions. researchgate.net

The reaction mechanism proceeds through an intramolecular cyclization, where a lone pair of electrons on the sulfur atom attacks the carbon atom bonded to chlorine. This results in the formation of a highly reactive cyclic sulfonium (B1226848) ion and the expulsion of a chloride ion. researchgate.netnih.gov This intermediate is then attacked by a water molecule, leading to the formation of a hydroxyl group and the release of a proton. researchgate.net This process can occur for both chloroethyl groups, ultimately leading to the formation of the corresponding diol, 1,2-bis((2-hydroxyethyl)thio)propane, and hydrochloric acid. researchgate.netnih.gov

In non-aqueous but protic media, a similar process known as solvolysis occurs, where the solvent molecule (e.g., an alcohol) acts as the nucleophile instead of water. Depending on the solvent, this can lead to different degradation products. nih.gov

Key Hydrolysis Products of Sulfur Mustard Analogs

| Initial Compound | Intermediate | Final Product(s) |

|---|---|---|

| Propane, 1,2-bis((2-chloroethyl)thio)- | Cyclic Sulfonium Ion | 1,2-bis((2-hydroxyethyl)thio)propane, Hydrochloric Acid |

This table illustrates the general hydrolysis pathway for sulfur mustard and its propane analog, leading to less toxic diol products.

Oxidative Chemical Destruction Methods and Reaction Mechanisms

Oxidation is a highly effective method for the detoxification of Propane, 1,2-bis((2-chloroethyl)thio)- and related compounds. The goal is to convert the sulfide (B99878) group to a sulfoxide (B87167), which is significantly less toxic. researchgate.netresearchgate.net However, over-oxidation to the corresponding sulfone must be avoided, as the sulfone can be as toxic as the parent compound. researchgate.net

Various oxidizing agents can be employed, including:

Peroxides: Hydrogen peroxide and peroxy acids (like peracetic acid) are common oxidants. researchgate.netnih.gov Their reactivity can be enhanced by activators or catalysts. researchgate.net

Permanganates: Potassium permanganate (B83412) is a powerful oxidizing agent capable of degrading these compounds.

Polyoxometalates (POMs): These are metal-oxide clusters that can act as recyclable catalysts for oxidation, often using hydrogen peroxide as the terminal oxidant. frontiersin.orgresearchgate.net

The primary oxidation reaction involves the conversion of the sulfide to a sulfoxide. researchgate.net This disrupts the ability of the sulfur atom to participate in the intramolecular cyclization (anchimeric assistance) required for vesicant activity. researchgate.netnih.gov If the reaction is not controlled, the sulfoxide can be further oxidized to a sulfone. researchgate.net

The choice of oxidant and reaction conditions is crucial for achieving selective oxidation to the non-toxic sulfoxide. researchgate.netmdpi.com For instance, some decontamination formulations are designed to achieve 99% oxidation of a mustard simulant to its sulfoxide within 30 minutes. researchgate.net

Nucleophilic Reagent-Based Neutralization Chemistry

Nucleophilic reagents can effectively neutralize Propane, 1,2-bis((2-chloroethyl)thio)- by attacking the electrophilic carbon atoms of the chloroethyl groups. This leads to a substitution reaction where the chlorine atom is replaced by the nucleophile. tandfonline.com

Common nucleophiles used for decontamination include:

Amines: Reagents containing amine groups can displace the chloride ions.

Alkoxides and Phenoxides: Strong bases like sodium ethoxide or sodium phenolate (B1203915) can lead to both substitution and elimination reactions. researchgate.nettandfonline.com

Oximates: Compounds like 2,3-butanedione (B143835) monoxime are effective nucleophiles that can degrade sulfur mustards. tandfonline.com

The reaction mechanism can be either a direct nucleophilic substitution (S(_N)2) or can proceed through the formation of the cyclic sulfonium ion, which is then attacked by the nucleophile. In strongly basic, anhydrous conditions, an elimination (E2) reaction may be favored, leading to the formation of vinyl groups. tandfonline.com For example, the decontaminant DS2, which provides a strongly alkaline and anhydrous environment, primarily causes dehydrochlorination to form less toxic elimination products. tandfonline.com In contrast, moderately alkaline decontaminants can result in a mixture of substitution and elimination products. tandfonline.com

Catalytic Approaches to Chemical Degradation and Deactivation

Catalysis plays a vital role in accelerating the degradation of Propane, 1,2-bis((2-chloroethyl)thio)- and its analogs, making decontamination processes faster and more efficient under milder conditions. nih.gov

Catalytic Hydrolysis:

Metal-Organic Frameworks (MOFs): MOFs, particularly those based on zirconium (e.g., UiO-66, NU-1000), are highly effective catalysts for the hydrolysis of chemical warfare agents. researchgate.netnih.gov Their porous structure and active metal sites facilitate the reaction with water, even at low concentrations. nih.gov The mechanism involves the binding of the agent to the metal nodes within the MOF, which activates it for nucleophilic attack by water or hydroxide (B78521) ions. nih.gov

Metal Oxides: Nanoparticles of metal oxides like copper(II) oxide (CuO) and zinc oxide (ZnO) have been shown to catalyze the hydrolysis of sulfur mustard simulants. nih.govpnu.ac.ir The metal oxide surfaces are thought to facilitate the formation of the key cyclic sulfonium ion intermediate. nih.gov

Catalytic Oxidation:

Polyoxometalate (POM)-based Systems: POMs are excellent oxidation catalysts. researchgate.netnih.gov They can be impregnated onto high-surface-area supports like activated carbon or incorporated into MOFs to create highly reactive and reusable decontamination materials. frontiersin.orgnih.gov These systems often use environmentally benign oxidants like hydrogen peroxide. frontiersin.org

Enzyme-based Systems: Biocatalysts, such as the lipase (B570770) Candida antarctica lipase B (CALB), can be used to generate powerful oxidants like peracetic acid in situ from hydrogen peroxide and ethyl acetate. nih.gov This approach offers a green and selective method for oxidizing sulfur mustards to their non-toxic sulfoxides. nih.gov

Performance of Selected Catalytic Systems for Mustard Simulant Degradation

| Catalyst System | Reaction Type | Simulant | Key Finding |

|---|---|---|---|

| Zr-MOFs (e.g., UiO-66) | Hydrolysis/Oxidation | Nerve Agents & HD | Highly effective and reusable, especially for nerve agents; photocatalytic oxidation for HD. nih.gov |

| POM@MOF | Oxidation | 2-chloroethyl ethyl sulfide (CEES) | Enhanced reactivity compared to individual components, doubling initial reaction rates. frontiersin.org |

| Tenorite (CuO) NPs | Hydrolysis | CEES | >90% decontamination yield after 12 hours at a 1:40 weight ratio. pnu.ac.ir |

This table summarizes the effectiveness of different catalytic approaches in degrading sulfur mustard simulants.

Environmental Fate and Chemical Transformation Studies: Focus on Abiotic and Biotic Degradation Mechanisms

Once released into the environment, Propane, 1,2-bis((2-chloroethyl)thio)- is subject to various transformation processes that determine its persistence and long-term impact.

Abiotic Degradation: The primary abiotic degradation pathway in soil and water is hydrolysis, which converts the compound to more water-soluble and less toxic products like 1,2-bis((2-hydroxyethyl)thio)propane. nih.govresearchgate.net The rate of this process is highly dependent on environmental conditions such as water availability and temperature. researchgate.net In addition to simple hydrolysis, further reactions can occur. For instance, in anoxic environments rich in sulfides, transformations can lead to the formation of cyclic compounds containing sulfur, such as 1,4-dithiane (B1222100) and 1,4-oxathiane. au.dk

Biotic Degradation: While sulfur mustards are highly toxic, some microorganisms have shown the ability to degrade them. This biotic transformation is a crucial component of the natural attenuation process. Bacteria resistant to mustard compounds have been identified in contaminated areas, suggesting that bioremediation could be a viable strategy. au.dk These microorganisms can use the compounds as a source of carbon or energy, breaking them down into simpler, non-toxic molecules. The exact metabolic pathways are complex and can involve both oxidative and hydrolytic enzymes.

Role of Propane, 1,2 Bis 2 Chloroethyl Thio in Advanced Chemical Synthesis and Materials Science

As a Synthon for Heterocyclic Compounds, e.g., Thiazinanes and Related Sulfur Heterocycles

The bifunctional nature of Propane (B168953), 1,2-bis((2-chloroethyl)thio)-, with its two electrophilic chloroethyl groups, makes it a prime candidate for the synthesis of heterocyclic compounds, particularly those containing sulfur and nitrogen atoms. The reaction of similar bis(2-chloroethyl) sulfides with primary amines is a known route to form six-membered heterocyclic rings like thiazinanes. nih.govnih.gov

In a typical reaction, the primary amine would act as a nucleophile, displacing the chloride ions in an intramolecular cyclization reaction. This would lead to the formation of a 1,4-thiazinane ring. Given that Propane, 1,2-bis((2-chloroethyl)thio)- possesses two such reactive sites, it can be envisioned to react with diamines to form more complex, bridged, or macrocyclic structures containing two thiazinane rings. The propane backbone provides a specific spatial orientation for the two reactive arms, influencing the stereochemistry and conformation of the resulting heterocyclic products.

The synthesis of various substituted thiazinanes has been reported through different synthetic strategies, highlighting the importance of this class of compounds in medicinal chemistry due to their diverse biological activities. nih.gov While direct studies employing Propane, 1,2-bis((2-chloroethyl)thio)- as the specific synthon are not extensively documented in publicly available literature, the known reactivity of sulfur mustards and their analogues strongly supports its potential in this area. nih.govwikipedia.org The reaction of N-(2-chloroethyl)diisopropylamine with sulfur monochloride, for instance, leads to the formation of tricyclic bisdithiolothiazines, demonstrating the propensity of chloroethylthio- moieties to participate in complex cyclization cascades. nih.gov

Table 1: Potential Heterocyclic Synthesis Reactions with Propane, 1,2-bis((2-chloroethyl)thio)-

| Reactant | Potential Product(s) | Ring System(s) Formed |

|---|---|---|

| Primary Amine (R-NH₂) | Substituted bis-thiazinane derivatives | 1,4-Thiazinane |

| Diamine (H₂N-R-NH₂) | Macrocyclic or bridged bis-thiazinanes | Fused or linked 1,4-Thiazinane rings |

Incorporation into Polymer Architectures: Cross-linking Agents and Monomers for Specialized Polymers

The presence of two reactive chloroethyl groups suggests that Propane, 1,2-bis((2-chloroethyl)thio)- can function as a cross-linking agent or a monomer in the synthesis of specialized polymers. Polysulfide polymers, known for their solvent and oil resistance, are typically synthesized through the condensation polymerization of dihaloalkanes with alkali metal polysulfides. wikipedia.orgresearchgate.netresearchgate.net

Furthermore, this compound could act as a cross-linking agent to modify existing polymers. By introducing a small amount of Propane, 1,2-bis((2-chloroethyl)thio)- during the polymerization of other monomers or by treating a pre-formed polymer with appropriate functional groups, it can form bridges between polymer chains, thereby increasing the material's rigidity, thermal stability, and solvent resistance. The general principle of using bifunctional molecules to create cross-linked networks is a fundamental concept in polymer chemistry. wikipedia.org

While specific research detailing the use of Propane, 1,2-bis((2-chloroethyl)thio)- in polymer synthesis is not widely available, the chemistry of related sulfur mustards has been explored in the context of their interaction with biological macromolecules, which involves similar alkylation reactions. nih.gov The synthesis of sulfur-rich polymers from elemental sulfur and epoxides is also an area of active research, indicating a demand for novel sulfur-containing monomers.

Table 2: Potential Polymerization Applications of Propane, 1,2-bis((2-chloroethyl)thio)-

| Polymerization Role | Comonomer/Substrate | Potential Polymer Type | Key Feature |

|---|---|---|---|

| Monomer | Sodium Sulfide (B99878) (Na₂S) | Polysulfide Polymer | Thioether linkages |

| Monomer | Dithiol (HS-R-SH) | Poly(thioether) | Tunable properties based on R |

Ligand Design in Coordination Chemistry

The two sulfur atoms in Propane, 1,2-bis((2-chloroethyl)thio)- can act as Lewis basic sites, making the molecule a potential ligand for transition metal ions. wikipedia.orgnih.gov Thioether ligands are known to form stable complexes with a variety of transition metals, and the resulting complexes have applications in catalysis and materials science. wikipedia.orgnih.gov

Alternatively, the molecule could act as a bridging ligand, linking two or more metal centers to form polynuclear complexes or coordination polymers. The flexibility of the propane backbone and the chloroethyl side chains would allow for a variety of coordination modes. While specific studies on the coordination chemistry of Propane, 1,2-bis((2-chloroethyl)thio)- are not readily found, the extensive research on transition metal thioether complexes provides a strong basis for predicting its behavior. wikipedia.orgnih.govresearchgate.netrsc.orgcapes.gov.brnih.gov The synthesis of macrocyclic thioether ligands is also a well-established field, and bifunctional precursors are key to their construction. nih.govacs.orgacs.org

Table 3: Potential Coordination Chemistry Applications

| Coordination Mode | Metal Ion (Example) | Potential Complex Type | Potential Application |

|---|---|---|---|

| Bidentate (Chelating) | Pd(II), Pt(II), Cu(I) | Mononuclear Complex | Homogeneous Catalysis |

Development of Novel Reagents and Methodologies in Organic Synthesis

The reactivity of the two chloroethylthio groups in Propane, 1,2-bis((2-chloroethyl)thio)- suggests its potential as a bifunctional alkylating agent in organic synthesis. This allows for the introduction of a C₃S₂ unit with two reactive handles into a target molecule. These handles can be further functionalized, making it a useful tool for the construction of more complex molecular architectures.

For instance, it could be used in tandem with nucleophiles to create new carbon-sulfur and carbon-heteroatom bonds. The development of new synthetic methods often relies on the availability of versatile building blocks, and Propane, 1,2-bis((2-chloroethyl)thio)- fits this description. The synthesis of thioethers is an important area of organic chemistry, with applications in pharmaceuticals and materials. nih.govbeilstein-journals.orgpku.edu.cnbohrium.com

While direct applications of Propane, 1,2-bis((2-chloroethyl)thio)- as a novel reagent are yet to be extensively reported, the broader class of sulfur mustards has been studied for their chemical reactivity. nih.govwikipedia.orgwikipedia.org The development of new synthetic strategies often involves exploring the reactivity of known functional groups in new molecular contexts. The unique combination of a propane scaffold and two chloroethylthio groups in this compound offers opportunities for the discovery of new synthetic transformations.

Q & A

Basic: What analytical techniques are recommended for characterizing the purity and structure of Propane, 1,2-bis((2-chloroethyl)thio)-?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the presence of thioether bonds (-S-) and chloroethyl groups. Compare chemical shifts with analogous compounds (e.g., 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine) .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection to assess purity. Optimize mobile phase composition (e.g., acetonitrile/water gradients) to resolve degradation products .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS) can identify molecular ions and fragmentation patterns, especially for verifying chloroethyl adducts .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and chemical goggles. Respiratory protection (e.g., N95 masks) is mandatory due to potential release of volatile chloroethyl intermediates .

- Ventilation: Conduct syntheses in fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks. Monitor airborne concentrations using OSHA-compliant sampling methods .

- Emergency Procedures: Neutralize spills with activated carbon or vermiculite. Decontaminate surfaces with 10% sodium thiosulfate to hydrolyze reactive thioether-chloroethyl groups .

Advanced: How can researchers resolve contradictions in thermochemical data (e.g., heats of formation) for chlorinated propane derivatives?

Methodological Answer:

- Data Reconciliation: Cross-validate literature values (e.g., from NIST Chemistry WebBook and independent studies) using quantum mechanical calculations (e.g., Gaussian at the B3LYP/6-31G* level). Compare computed vs. experimental enthalpy values to identify systematic errors .

- Statistical Analysis: Apply Bland-Altman plots or Deming regression to assess agreement between datasets. For example, discrepancies in vapor pressure measurements (e.g., Stull, 1947 vs. Stephenson and Malanowski, 1987) may arise from calibration biases .

Advanced: What mechanistic pathways explain the compound’s potential DNA cross-linking activity, based on structural analogs?

Methodological Answer:

- Prodrug Activation: Under hypoxic conditions (common in tumors), the compound may decompose into reactive intermediates like 1,2-bis(sulfonyl)hydrazine derivatives, which chloroethylate DNA guanine residues at N7 positions, forming interstrand cross-links .

- Validation: Use comet assays or γ-H2AX immunofluorescence to quantify DNA damage in cell lines. Compare results with positive controls (e.g., nitrogen mustards) .

Advanced: How can the compound’s stability under varying pH conditions be systematically evaluated for pharmaceutical applications?

Methodological Answer:

- Hydrolysis Kinetics: Incubate the compound in buffers (pH 2–12) at 37°C. Quantify degradation products (e.g., thiodiglycol or chloroethanol) via GC-MS. Use pseudo-first-order kinetics to calculate half-lives .

- Oxidative Stability: Expose to hydrogen peroxide or hydroxyl radicals (via Fenton reactions). Monitor sulfoxide/sulfone formation using infrared spectroscopy (FTIR) .

Advanced: What polymerization techniques are suitable for incorporating this compound into high-refractive-index polymers?

Methodological Answer:

- Thiol-Ene Click Chemistry: React the compound’s thioether groups with ene monomers (e.g., trimethylolpropane triacrylate) under UV initiation. Optimize photoinitiator concentration (e.g., 2 wt% Irgacure 819) for rapid curing .

- Performance Metrics: Measure refractive index (via ellipsometry) and impact resistance (ASTM D256). Compare with polymers derived from 1,2-bis(2-mercaptoethylthio) propane, noting trade-offs between optical clarity and mechanical strength .

Advanced: How can researchers design experiments to differentiate between the compound’s direct cytotoxicity and its metabolic byproducts?

Methodological Answer:

- Metabolite Profiling: Use hepatic microsomes (e.g., rat S9 fractions) to simulate metabolic activation. Identify metabolites via LC-MS/MS and correlate with cytotoxicity (MTT assays) in primary hepatocytes vs. cancer cell lines .

- Inhibitor Studies: Co-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to isolate parent compound effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.